
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate is an organic compound with the molecular formula C14H19ClO4 It is a derivative of hexanoic acid, featuring a chlorophenoxy group and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate typically involves the esterification of 2-(4-chlorophenoxy)-3-hydroxyhexanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The post-treatment process involves cooling the reaction mixture, quenching with a suitable reagent, and purification through extraction and drying .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of 2-(4-chlorophenoxy)-3-oxohexanoate.
Reduction: Formation of 2-(4-chlorophenoxy)-3-hydroxyhexanol.
Substitution: Formation of 2-(4-alkoxyphenoxy)-3-hydroxyhexanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 2-(4-bromophenoxy)-3-hydroxyhexanoate: The bromine atom can alter the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenoxy)-3-hydroxyhexanoate: The methyl group can influence the compound’s steric and electronic characteristics.
Propiedades
Número CAS |
848890-33-5 |
|---|---|
Fórmula molecular |
C14H19ClO4 |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate |
InChI |
InChI=1S/C14H19ClO4/c1-3-5-12(16)13(14(17)18-4-2)19-11-8-6-10(15)7-9-11/h6-9,12-13,16H,3-5H2,1-2H3 |
Clave InChI |
QLDIWHAXPFQPJL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C(=O)OCC)OC1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


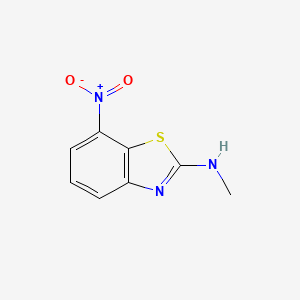
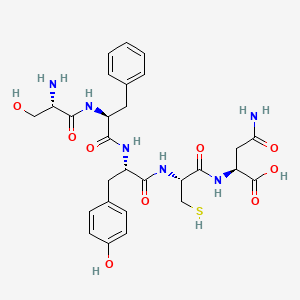
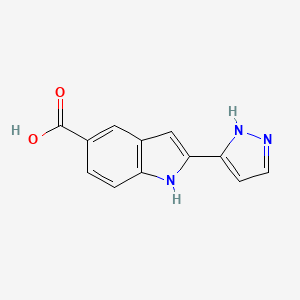
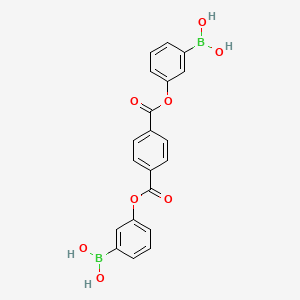
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
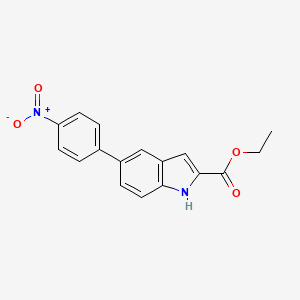
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)


